3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide
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Overview
Description
3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide: is an organic compound with the molecular formula C10H10ClF2NO .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide typically involves the reaction of 4-(difluoromethyl)aniline with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
Chemistry: 3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacological agent. It may exhibit activity against certain bacterial strains or act as an enzyme inhibitor .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of 3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide
- 2-Chloro-N-(4-(difluoromethyl)thiophenyl)acetamide
- 3-Chloro-N-(4-(trifluoromethyl)phenyl)propanamide
Comparison: Compared to these similar compounds, 3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide is unique due to the presence of the difluoromethyl group, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C10H10ClF2NO |
---|---|
Molecular Weight |
233.64 g/mol |
IUPAC Name |
3-chloro-N-[4-(difluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C10H10ClF2NO/c11-6-5-9(15)14-8-3-1-7(2-4-8)10(12)13/h1-4,10H,5-6H2,(H,14,15) |
InChI Key |
PMUBZVSUJFYEMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)NC(=O)CCCl |
Origin of Product |
United States |
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